molecular formula C23H32N6O2 B2944764 8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-23-4

8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2944764
CAS RN: 898428-23-4
M. Wt: 424.549
InChI Key: ACXFRZMKGWSJBT-UHFFFAOYSA-N
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Description

8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as BPAP, and it has been studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Serotonin Receptor Ligands and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds were evaluated for their affinity and selectivity profile, with one compound showing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests a promising avenue for the design of new 5-HT receptor ligands with potential psychotropic benefits (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Another study conducted by Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. The compounds demonstrated significant analgesic activity, outperforming acetylsalicylic acid in efficacy, and several inhibited phosphodiesterase activity. These findings highlight the potential of these derivatives as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

EGFR-Activating and Resistance Mutation Inhibitors

Research by Yang et al. (2012) on N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives revealed their potential as reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. The structural optimization led to compounds with significant in vitro antitumor potency and in vivo anti-NSCLC activity, presenting a valuable approach for cancer therapy (Yang et al., 2012).

Antidepressant and Anxiolytic-Like Activities

A study by Partyka et al. (2015) on 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with diversified 5-HT₁A receptor functional profiles demonstrated that certain compounds exhibited potent antidepressant-like and anxiolytic-like activities. This suggests the utility of these derivatives in developing new treatments for depression and anxiety disorders (Partyka et al., 2015).

properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-3-4-12-27-14-16-28(17-15-27)22-24-20-19(21(30)25-23(31)26(20)2)29(22)13-8-11-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXFRZMKGWSJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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